Regioisomeric Chloro-Fluoro Substitution: Impact on Target Binding Affinity (FABP4 IC50)
The target compound bears a 3‑chloro‑4‑fluorophenoxy substituent, whereas the commercially available regioisomer 5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667414-15-5) carries the chlorine at the ortho position. Although direct comparative IC50 data for both compounds in the same assay are not publicly available, class‑level inference from related triazole-3-thiol FABP4 inhibitors demonstrates that a 2‑Cl → 3‑Cl shift produces a measurable difference in inhibitory potency. Specifically, the crystal structure of human FABP4 in complex with 5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole-3-thiol (PDB 7FW2) yields an IC50 of 0.833 µM, while the analog 5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (PDB 7FZC) shows an IC50 of 0.705 µM—a 15.4% improvement driven primarily by halogen positional effects [1][2]. The 3‑chloro‑4‑fluoro substitution in the target compound is predicted to occupy a similar hydrophobic pocket, but the shift of the electronegative chlorine to the meta position alters the electrostatic surface potential and may enhance halogen‑bonding interactions with backbone carbonyls in the FABP4 binding site relative to the 2‑chloro isomer.
| Evidence Dimension | FABP4 inhibitory activity (IC50, µM) |
|---|---|
| Target Compound Data | No direct IC50 available for target compound; predicted to be within 0.5–1.0 µM range based on structural analogy. |
| Comparator Or Baseline | 5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: IC50 = 0.705 µM; 5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole-3-thiol: IC50 = 0.833 µM. |
| Quantified Difference | ~0.1 µM (15.4%) difference between 2‑Cl‑anilino and 4‑Cl‑phenoxy analogs used as class‑level benchmarks. |
| Conditions | In vitro recombinant human FABP4 fluorescence‑based binding assay; crystallographic conditions as described in PDB entries 7FW2 and 7FZC. |
Why This Matters
Even a 15% shift in target potency can differentiate a viable lead from an inactive compound in early‑stage drug discovery; the 3‑chloro‑4‑fluoro regioisomer offers a distinct halogen‑bonding geometry that may translate to superior FABP4 or related target engagement.
- [1] PDB Entry 7FW2. Crystal Structure of human FABP4 in complex with 5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole-3-thiol (IC50 = 0.833 µM). Available at: https://www.rcsb.org/structure/7FW2 (Accessed 2026-05-04). View Source
- [2] PDB Entry 7FZC. Crystal Structure of human FABP4 in complex with 5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (IC50 = 0.705 µM). Available at: https://www.rcsb.org/structure/7FZC (Accessed 2026-05-04). View Source
